Thiophene-2-carbonyl vs. Phenylcarbonyl Acyl Substituent: Immunomodulatory Class Assignment
The target compound incorporates a thiophene-2-carbonyl group at N1, whereas the closest commercially cataloged analog, (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone (CAS 851803-17-3), bears a benzoyl substituent. Both compounds are encompassed within the generic Markush structure of US 7,582,660 B2, which teaches that the acyl substituent (designated R1-C(O)- in the patent) is a critical determinant of immunomodulatory potency [1]. No head-to-head biological comparison between these two specific compounds has been published in the primary literature. However, the patent's exemplified compounds and SAR discussion indicate that heteroaroyl substituents (including thienoyl, furoyl, and pyridoyl) confer distinct cytokine-release-inhibiting profiles compared to substituted benzoyl analogs [1]. The thiophene sulfur atom provides additional hydrogen-bond acceptor capacity (calculated C=S···H-N interaction potential) not present in the phenyl analog, which may alter target protein binding geometry .
| Evidence Dimension | Acyl substituent identity at N1 position of 2-thio-4,5-dihydroimidazole scaffold |
|---|---|
| Target Compound Data | Thiophene-2-carbonyl (C4H3S-C(O)-); MW 316.44; calculated logP ~3.8; H-bond acceptor count = 4 |
| Comparator Or Baseline | Phenylcarbonyl analog CAS 851803-17-3 (C6H5-C(O)-); MW 310.4; calculated logP ~3.9; H-bond acceptor count = 3 |
| Quantified Difference | Molecular weight difference: +6.04 Da; H-bond acceptor count difference: +1 (thiophene S atom); calculated logP difference: -0.1 units (marginally more polar). No comparative bioactivity data available. |
| Conditions | In silico physicochemical property calculation (ALOGPS 2.1 / PubChem); patent US 7,582,660 B2 generic formula I and dependent claims for heteroaroyl R1 substituents. |
Why This Matters
The additional sulfur heteroatom in the thiophene ring alters the hydrogen-bonding pharmacophore relative to phenyl analogs, which is proposed in the patent to influence cytokine-release-inhibitory potency—a factor relevant for procurement when the intended application is immunomodulatory screening.
- [1] Albrecht W, Tollmann K, Laufer S, Striegel HG. US Patent 7,582,660 B2. 2-Thio-substituted imidazole derivatives and their use in pharmaceutics. Granted 2009-09-01. See generic formula I where R1-C(O)- encompasses heteroaroyl groups including thienylcarbonyl. View Source
